3-Chloro-4-fluorobenzoyl cyanide

Overview

Description

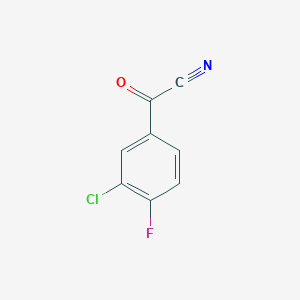

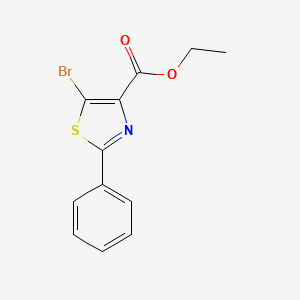

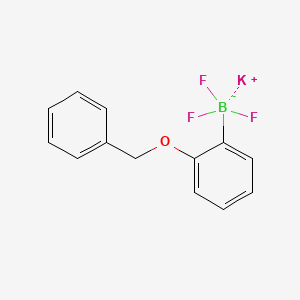

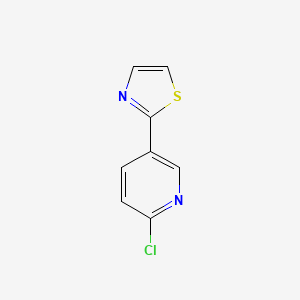

3-Chloro-4-fluorobenzoyl cyanide is a chemical compound with the CAS Number: 80277-45-8 . Its molecular weight is 183.57 and its IUPAC name is (3-chloro-4-fluorophenyl) (oxo)acetonitrile .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorobenzoyl cyanide is represented by the linear formula: C8H3ClFNO . The InChI code for this compound is 1S/C8H3ClFNO/c9-6-3-5 (8 (12)4-11)1-2-7 (6)10/h1-3H .Scientific Research Applications

Proteomics Research

3-Chloro-4-fluorobenzoyl cyanide: is utilized in proteomics research due to its reactivity and specificity. It serves as a precursor for synthesizing various peptides and proteins for biochemical studies . Its unique structure allows for selective reactions, making it a valuable tool in identifying and quantifying proteins in complex biological samples.

Pharmaceutical Development

In pharmaceuticals, this compound is used to synthesize intermediates for drug development . Its ability to introduce fluorine atoms into molecules is particularly useful, as fluorine can significantly alter the biological activity of pharmaceuticals, leading to the development of new medications with improved efficacy and stability.

Agricultural Chemistry

3-Chloro-4-fluorobenzoyl cyanide: plays a role in developing agrochemicals . It’s involved in creating compounds that can act as pesticides or herbicides, contributing to crop protection strategies. The chloro and fluoro substituents are often key elements in the molecular structure of these agrochemicals, providing the desired biological activity.

Material Science

This chemical is instrumental in material science, particularly in creating advanced materials for electronic devices . Its derivatives can be used in constructing semiconductors or as part of the electrolyte solutions in batteries, where they may improve charge transfer and stability.

Chemical Synthesis

It’s a versatile reagent in chemical synthesis, used to introduce chloro-fluoro benzoyl groups into organic molecules . This can be crucial for synthesizing complex organic compounds, including polymers and fine chemicals with specific properties like increased resistance to degradation or altered solubility.

Environmental Science

In environmental science, 3-Chloro-4-fluorobenzoyl cyanide is used to study degradation processes and the environmental fate of fluorinated organic compounds . Understanding how these compounds break down in the environment is essential for assessing their long-term impact and developing strategies to mitigate potential risks.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-fluorobenzoyl cyanide is the cytochrome c oxidase (COX) , also known as Complex IV . This enzyme plays a crucial role in the electron transport chain of mitochondria, where it facilitates the transfer of electrons from cytochrome c to oxygen .

Mode of Action

3-Chloro-4-fluorobenzoyl cyanide acts by binding to the ferric ion (Fe3+) of cytochrome c oxidase, causing 'histotoxic hypoxia’ . This binding inhibits the enzyme’s activity, thereby interfering with cellular respiration . As a result, the body’s tissues become unable to use oxygen .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, leading to a decrease in ATP production. This causes a shift in cellular metabolism towards anaerobic glycolysis, resulting in an accumulation of lactic acid and the development of metabolic acidosis .

Pharmacokinetics

Cyanide compounds are known to be rapidly absorbed following inhalation or ingestion . The lethal dose for an adult can be as little as 200 mg of ingested cyanide . Chronic cyanide intoxication can also occur, although this is less likely due to the high lethal dose of the compound .

Result of Action

The inhibition of cellular respiration by 3-Chloro-4-fluorobenzoyl cyanide can lead to a range of symptoms, from headaches, dizziness, and shortness of breath in the early stages, to seizures, loss of consciousness, and cardiac arrest in severe cases . Some survivors may experience long-term neurological problems .

Action Environment

The action of 3-Chloro-4-fluorobenzoyl cyanide can be influenced by various environmental factors. For instance, its toxicity can be enhanced in environments with low oxygen levels. Additionally, certain substances, such as sodium thiosulfate and hydroxocobalamin, can be used as antidotes to cyanide poisoning, thereby reducing its toxicity .

properties

IUPAC Name |

3-chloro-4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVXOFUWAZGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660208 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorobenzoyl cyanide | |

CAS RN |

80277-45-8 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)